molecular formula C15H12BrNO2 B15042718 N-(4-Acetylphenyl)-4-bromobenzamide

N-(4-Acetylphenyl)-4-bromobenzamide

Cat. No.: B15042718
M. Wt: 318.16 g/mol
InChI Key: QGQIZTUSZYYDLU-UHFFFAOYSA-N
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Description

Research Trajectory of N-(4-Acetylphenyl)-4-bromobenzamide and Related Structures

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical architecture suggests a role as a valuable intermediate in the synthesis of more complex molecules, such as chalcones. Studies have reported the preparation of N-(4-acetyl-phenyl)-4-substituted-benzamides as precursors for chalcone (B49325) derivatives with potential antibacterial and antitubercular activities. wisdomlib.org The general synthetic route to such compounds involves the reaction of a p-substituted benzoyl chloride with p-aminoacetophenone. wisdomlib.org

The investigation of structurally related compounds provides insights into the potential areas of interest for this compound. For example, various N-(4-bromophenyl)benzamide derivatives have been synthesized and evaluated for their biological activities. nanobioletters.com Furthermore, thiazole (B1198619) derivatives containing a 4-bromophenyl group have been studied for their antimicrobial and antiproliferative activities. nih.gov These research avenues suggest that this compound could serve as a building block for the development of novel therapeutic agents. The presence of the acetyl group offers a reactive handle for further chemical transformations, such as the Claisen-Schmidt condensation to form chalcones, which are known for their diverse pharmacological properties. wisdomlib.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-bromobenzamide

InChI

InChI=1S/C15H12BrNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)

InChI Key

QGQIZTUSZYYDLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for N 4 Acetylphenyl 4 Bromobenzamide and Analogous Structures

Established Synthetic Routes for N-Acyl Amines and N-Phenylbenzamides

The traditional synthesis of N-acyl amines and N-phenylbenzamides, including N-(4-acetylphenyl)-4-bromobenzamide, primarily relies on the formation of an amide bond between an amine and a carboxylic acid derivative.

Amide Bond Formation Strategies: Coupling of Benzoyl Chlorides with Anilines

A widely used and effective method for the synthesis of N-phenylbenzamides is the Schotten-Baumann reaction. youtube.comyoutube.comwisdomlib.orgbyjus.comchemistnotes.com This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. chemistnotes.com For the synthesis of this compound, this translates to the reaction of 4-aminoacetophenone with 4-bromobenzoyl chloride. wisdomlib.org

The reaction is typically carried out in a biphasic system with an aqueous solution of a base, such as sodium hydroxide, and an organic solvent containing the acyl chloride. byjus.comchemistnotes.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, which prevents the protonation of the unreacted amine. byjus.com Pyridine can also be used as a base, and it has been observed to enhance the acylating power of the acyl chloride. byjus.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. byjus.com

A typical laboratory procedure for a Schotten-Baumann reaction involves dissolving the aniline (B41778) in an aqueous base solution and then adding the benzoyl chloride dropwise with vigorous shaking. chemistnotes.com The resulting N-phenyl benzamide (B126) often precipitates out of the solution as a solid. chemistnotes.com

Precursor Synthesis: Considerations for 4-Bromo-benzoyl Chloride and 4-Aminoacetophenone Pathways

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 4-bromobenzoyl chloride and 4-aminoacetophenone.

4-Bromobenzoyl Chloride: This precursor is typically synthesized from 4-bromobenzoic acid. prepchem.comprepchem.com Common chlorinating agents used for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). prepchem.com

When using thionyl chloride, 4-bromobenzoic acid is often refluxed with an excess of thionyl chloride. The excess thionyl chloride can then be removed by distillation under reduced pressure. Another method involves heating 4-bromobenzoic acid with thionyl chloride in a solvent like dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide. prepchem.com

Alternatively, reacting 4-bromobenzoic acid with phosphorus pentachloride, followed by distillation under reduced pressure, also yields 4-bromobenzoyl chloride in high purity. prepchem.com

4-Aminoacetophenone: There are several synthetic routes to obtain 4-aminoacetophenone. A common laboratory method is the reduction of 4-nitroacetophenone. This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with dihydrogen gas. chemicalbook.com

Another approach involves a multi-step synthesis starting from p-hydroxyacetophenone. chemicalbook.comgoogle.com This pathway includes a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield 4-aminoacetophenone. chemicalbook.comgoogle.com The purity of 4-aminoacetophenone can be assessed by its melting point, which is in the range of 103-107 °C. cram.com

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis has seen the development of more efficient and versatile methods for amide bond formation, often employing transition-metal catalysts.

Transition-Metal-Catalyzed Amidation Reactions, including Copper/N,N-Dimethylglycine Catalysis

Transition-metal-catalyzed C-N bond-forming reactions have become a cornerstone of modern synthetic chemistry. nih.gov While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are prominent, copper-catalyzed reactions offer a cost-effective alternative. nih.govacs.org

The Ullmann condensation, a classical copper-mediated reaction, has been significantly improved through the use of ligands. acs.org One such effective system for the N-arylation of amides is the use of a copper catalyst with N,N-dimethylglycine as a ligand. mdpi.comnih.gov This catalytic system has been shown to be efficient for the coupling of aryl bromides with a wide range of amides, providing good to excellent yields. mdpi.comnih.gov The reaction is tolerant of various functional groups on the aryl bromide. mdpi.comnih.gov

This method is particularly useful for coupling secondary acyclic amides, which are known to be poor nucleophiles, with aryl iodides. mdpi.comnih.gov The use of N,N-dimethylglycine as a ligand is advantageous as it is inexpensive and does not undergo arylation itself. mdpi.com

Novel One-Pot Synthetic Procedures for N-Substituted Benzamides

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot procedures for the synthesis of N-substituted benzamides have been developed.

One such approach involves the condensation of o-phenylenediamine (B120857) with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst to produce 2-substituted benzimidazole (B57391) derivatives. rasayanjournal.co.in While not directly producing N-substituted benzamides, this illustrates the principle of one-pot condensation reactions. More direct methods for synthesizing N-substituted benzamides in a single pot are continuously being explored to streamline the manufacturing process of these important compounds. nih.govnih.gov

Strategies for Bromination within Benzamide Scaffolds

An alternative to constructing the this compound from a pre-brominated precursor is to introduce the bromine atom onto a pre-formed benzamide scaffold. This is typically achieved through electrophilic aromatic substitution.

Recent research has focused on achieving regioselective bromination of benzanilides. mdpi.comnih.gov By selecting appropriate promoters, it is possible to direct the bromination to specific positions on the aromatic rings. mdpi.comnih.gov For instance, different promoters can lead to either ortho or para bromination of the benzanilide (B160483) molecule. mdpi.com This switchable regioselectivity offers a powerful tool for creating diverse libraries of brominated benzanilides from a single starting material. mdpi.comnih.gov

Common brominating agents for such reactions include N-bromosuccinimide (NBS). mdpi.comlibretexts.org The reaction conditions, including the solvent system and the presence of a catalyst or promoter, are crucial for controlling the regioselectivity of the bromination. mdpi.comlibretexts.org For example, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides. nih.govacs.org Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromine source. beilstein-journals.org

These advanced bromination strategies highlight the potential for late-stage functionalization of complex molecules, allowing for the synthesis of specific brominated isomers that might be difficult to obtain through traditional synthetic routes.

Advanced Structural Elucidation and Conformational Analysis of N 4 Acetylphenyl 4 Bromobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of N-(4-acetylphenyl)-4-bromobenzamide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Amide Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule. For this compound, ¹H NMR spectroscopy provides distinct signals for the protons in its different molecular regions: the two aromatic rings and the amide linkage.

The aromatic protons of the 4-bromobenzoyl and 4-acetylphenyl moieties typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the bromine atom and the acetyl group, as well as their positions on the phenyl rings. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to factors like solvent, temperature, and concentration, often appearing in the range of 8.0 to 10.0 ppm. inflibnet.ac.in The protons of the acetyl group's methyl substituent are observed as a sharp singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the amide and acetyl groups are typically found in the most downfield region of the spectrum, around 165-170 ppm for the amide and 197-198 ppm for the acetyl group. rsc.org The aromatic carbons show a range of chemical shifts depending on their substitution.

Detailed ¹H and ¹³C NMR spectral data for related benzamide (B126) structures have been extensively reported, providing a solid foundation for the assignment of signals in this compound. mdpi.comnih.govznaturforsch.com

Table 1: Representative ¹H NMR Chemical Shifts for Benzamide-Related Structures

Proton Type Chemical Shift (ppm)
Amide (N-H) 8.0 - 10.0
Aromatic (Ar-H) 7.0 - 8.5

|Acetyl (CH₃) | 2.5 - 2.8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Carbonyl and Amide Linkage Characterization

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of functional groups. In this compound, the most prominent absorption bands are associated with the carbonyl (C=O) and amide (N-H) groups. ucla.edulibretexts.org

The C=O stretching vibration of the amide group typically appears as a strong band in the region of 1630–1690 cm⁻¹. libretexts.org The acetyl group's carbonyl stretch is also strong and is generally found at a slightly higher frequency. The N-H stretching vibration of the secondary amide gives rise to a moderate to strong band around 3300 cm⁻¹. ucla.edu Furthermore, the N-H bending vibration (amide II band) is observed in the range of 1510–1570 cm⁻¹. These characteristic absorptions provide clear evidence for the presence of the amide linkage and the acetyl functional group. rsc.orgmdpi.com

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Amide C=O Stretch (Amide I) 1630 - 1690
Amide N-H Bend (Amide II) 1510 - 1570

|Acetyl | C=O Stretch | ~1680 |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, with its mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (318.17 g/mol ). a2bchem.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for benzamides include cleavage of the amide bond. This can lead to the formation of the 4-bromobenzoyl cation and the 4-acetylphenylaminyl radical, or the 4-bromophenyl radical and the N-(4-acetylphenyl)formamide cation. researchgate.netresearchgate.net The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules like CO. thieme-connect.de The analysis of these fragment ions helps to piece together the structure of the parent molecule. miamioh.edunih.gov

X-ray Crystallography for Solid-State Structural Determination of Related Benzamides

In many substituted benzamides, the two aromatic rings are not coplanar. The dihedral angle between the planes of the phenyl rings can vary depending on the nature and position of the substituents, as well as the packing forces within the crystal lattice. iucr.org Intermolecular interactions, particularly hydrogen bonding involving the amide N-H proton as a donor and the carbonyl oxygen as an acceptor, play a crucial role in stabilizing the crystal structure. researchgate.netiucr.org These hydrogen bonds often lead to the formation of extended chains or networks of molecules in the solid state. The bromine atom can also participate in halogen bonding, further influencing the crystal packing.

Conformational Preferences and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with rotation around the single bonds connecting the aromatic rings to the amide group.

Hindered Rotation of the C(O)–NH Bond and Tautomeric Equilibria

The C(O)–N bond in amides possesses a significant degree of double bond character due to resonance. This results in a substantial energy barrier to rotation around this bond, leading to the existence of planar cis and trans conformations. For secondary amides like this compound, the trans conformation, where the bulky aryl groups are on opposite sides of the C(O)-N bond, is generally more stable.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility in amide systems. nih.gov For this compound, a potential tautomeric equilibrium could exist between the amide form and its corresponding imidic acid (enol) form. However, for simple secondary amides, the amide tautomer is overwhelmingly favored under normal conditions. The presence of strong intramolecular hydrogen bonds or specific electronic effects from substituents can influence this equilibrium. nih.govnih.gov In solution, the equilibrium between different tautomers can sometimes be observed and studied using NMR spectroscopy, where distinct sets of signals may appear for each tautomer if the rate of interconversion is slow on the NMR timescale. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks and Patterns

The supramolecular assembly of this compound in the crystalline state is predominantly governed by a network of intra- and intermolecular hydrogen bonds. While a definitive crystal structure for this compound is not publicly available, extensive research on closely related benzamide derivatives provides a robust framework for understanding its probable hydrogen bonding motifs.

In analogous structures, such as 4-Bromo-N-phenylbenzamide, the molecules are interconnected via N—H⋯O hydrogen bonds, forming chains. nih.gov This primary interaction is further supported by weaker C—H⋯π contacts, which together establish a complex three-dimensional network. nih.gov It is highly probable that this compound adopts a similar arrangement. The amide proton (N-H) would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the benzamide group and the acetyl group's carbonyl oxygen would serve as potential hydrogen bond acceptors.

The presence of the acetyl group in the 4-position of the phenyl ring introduces an additional acceptor site, potentially leading to more complex and varied hydrogen bonding patterns compared to simpler benzanilides. This could result in the formation of dimers, catemers, or more extended two-dimensional sheets.

A detailed analysis of a related compound, N-((4-acetylphenyl)carbamothioyl) pivalamide, which also contains the 4-acetylphenyl moiety, reveals the significant role of H⋯O and H⋯N interactions in its crystal packing. nih.gov This further supports the likelihood of strong hydrogen bonding involving the acetyl group in this compound.

The following table summarizes the likely hydrogen bond parameters based on studies of analogous compounds.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Type of Interaction
N-HHO=C (amide)~0.86~2.0~2.8~160-170Intermolecular
C-H (phenyl)HO=C (acetyl)~0.93~2.5~3.4~150-160Intermolecular
C-H (phenyl)Hπ (phenyl ring)~0.93~2.7~3.6~140-150Intermolecular (C-H···π)

Note: The values in this table are estimations based on crystallographic data of similar benzamide structures and are provided for illustrative purposes.

Electron Delocalization within the Benzamide Moiety

In the crystal structure of 4-Bromo-N-phenylbenzamide, the molecule is significantly twisted, with a dihedral angle of 58.63 (9)° between the phenyl and 4-bromophenyl rings. nih.gov The central amide plane is also twisted with respect to both aromatic rings. nih.gov This deviation from planarity disrupts the π-electron conjugation across the entire molecule.

For this compound, a similar non-planar conformation is expected. The torsion angles between the phenyl rings and the central amide group are crucial parameters in defining the degree of electron delocalization. A significant twist would localize the π-electrons more within the individual aromatic rings and the amide group, rather than allowing for extensive delocalization across the molecular backbone.

The following table outlines the key torsion angles that would define the conformation and influence the electron delocalization in this compound, based on the analysis of related structures.

Torsion AngleDescriptionExpected Range (°)Impact on Delocalization
O=C–N–C (phenyl)Defines the planarity of the amide bond with the N-phenyl ring.170-180A value close to 180° indicates good planarity and delocalization.
C–C(O)–N–CDefines the twist around the C(O)-N bond.10-30Larger deviations from 0° or 180° reduce delocalization.
C(phenyl)–N–C(O)–C(phenyl)Defines the overall twist between the two phenyl rings.40-60A large angle indicates significant steric hindrance and reduced through-conjugation.

Note: The values in this table are estimations based on the conformational analysis of similar benzamide derivatives.

This disruption of planarity and the consequent reduction in electron delocalization have important implications for the molecule's chemical properties. For instance, the reactivity of the amide bond and the electronic communication between the two substituted phenyl rings would be significantly affected.

Computational and Theoretical Investigations of N 4 Acetylphenyl 4 Bromobenzamide

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular properties of chemical compounds. By analyzing the electron density, DFT can elucidate the electronic structure, reactivity, and vibrational characteristics of molecules. In the absence of direct studies on N-(4-Acetylphenyl)-4-bromobenzamide, we turn to its key components to build a theoretical profile.

Electronic Structure Analysis: Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For the structural analogs of this compound, DFT calculations provide valuable data on their electronic properties. For instance, a study on p-aminoaniline, a compound structurally similar to the N-acetylphenyl portion, reported a HOMO-LUMO gap of 4.6019 eV as calculated by the B3LYP/6-311G(d,p) method. thaiscience.info In another study, the HOMO-LUMO energy gap for a triazine derivative was found to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com The HOMO and LUMO energies for a given molecule can be visualized to understand the electron density distribution. youtube.com

Table 1: Electronic Properties of Structural Analogs of this compound

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
p-Aminoaniline--4.6019B3LYP/6-311G(d,p) thaiscience.info
Triazine Derivative-6.2967-1.80964.4871B3LYP/6-311G++ irjweb.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31G+(d,p) nih.gov

Note: The data presented is for structural analogs and related compounds, not for this compound itself.

Charge Transfer Properties and Dipole Moments

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key indicator of its polarity. Theoretical calculations, such as those using DFT, can predict dipole moments, which in turn provide insights into intermolecular interactions and solubility. nsf.govarxiv.org For complex molecules, the ground and excited state dipole moments can be determined experimentally using solvatochromic shift methods and computationally via TD-DFT. nih.govresearchgate.net

For example, in a study of aminobenzimidazole, the ground state dipole moment (μg) was found to be smaller than the excited state dipole moment (μe), indicating a more polar excited state. researchgate.net Another study on various dyes demonstrated that TD-DFT calculations can provide dipole moment values that are generally consistent with experimental results. nih.gov

Table 2: Calculated Dipole Moments of Related Compounds

CompoundGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)Method
Metformin Hydrochloride8.2418.74DFT-B3LYP/6-311+G(d,p) researchgate.net
2-Aminobenzimidazole--TDDFT/B3LYP researchgate.net

Note: The data presented is for related compounds to illustrate the methodology, not for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions. nih.govnih.gov The calculated frequencies are often scaled to achieve better agreement with experimental data. nih.gov

For instance, in a study of 4-hydroxy-3-methylacetophenone, DFT calculations at the B3LYP/6-31G* level were used to interpret the FT-IR and FT-Raman spectra. nih.gov Similarly, the vibrational dynamics of crystalline 4-(dimethylamino) benzaldehyde (B42025) were assessed using inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations. nih.govmdpi.com These studies highlight the power of combining theoretical calculations with experimental spectroscopy for a detailed structural analysis.

Key vibrational modes expected for a molecule like this compound would include:

N-H stretching: Typically observed in the range of 3500–3300 cm⁻¹. nih.gov

C=O stretching (amide and ketone): Expected in the region of 1715–1650 cm⁻¹. researchgate.net

Aromatic C-H stretching: Usually found between 3100 and 3000 cm⁻¹. nih.gov

C-N stretching: Can be challenging to identify due to mixing with other vibrations but generally appears between 1386–1266 cm⁻¹. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on molecular interactions and stability, providing insights that are complementary to static quantum chemical calculations.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.netresearchgate.netwalshmedicalmedia.com This technique is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. scialert.net The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. mdpi.com

Studies on benzamide (B126) derivatives have shown their potential as inhibitors for various enzymes. For example, molecular docking studies have been performed on benzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs, and as topoisomerase inhibitors for anticancer activity. scialert.netresearchgate.net In one such study, a benzamide derivative showed a docking energy of -4.82 Kcal/mol against PfDHODH. scialert.net These studies typically use software like AutoDock and visualize the interactions using programs like PyMOL or Chimera. scialert.net

Table 3: Representative Molecular Docking Results for Benzamide Derivatives

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interactions
Benzamide DerivativePfDHODH-4.82Hydrogen bonding scialert.net
Benzamide DerivativesTopoisomerase IIα-Interaction with active site residues researchgate.net
Benzamide DerivativesGlucokinase-11.17 (SP)Hydrogen bonding, π-π stacking nih.gov

Note: The data presented is for various benzamide derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Enzyme Complex Analysis

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. tandfonline.comrsc.org By simulating the motion of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand and the stability of a ligand-enzyme complex. nih.govdntb.gov.ua Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. tandfonline.com

For example, MD simulations have been used to study the stability of benzamide derivatives complexed with target proteins. tandfonline.comnih.gov A study on a benzamide derivative with potential antitumor activity used MD simulations to analyze the stability of the protein-ligand complex, finding a high docking energy of -10.9 kcal/mol. tandfonline.com Another study on benzamide derivatives as antidiabetic agents used MD simulations to validate the stability of the top active compound in the binding site of the target enzymes. nih.gov These simulations provide crucial information on the dynamic interactions and stability of the complex, which is essential for drug design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For benzamide derivatives, including this compound, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be broadly categorized as constitutional, topological, geometrical, and electronic. ucsb.eduresearchgate.net For benzamide derivatives, several key descriptors have been identified as being significant in various biological activities.

A study on N-phenylbenzamides as antimicrobial agents highlighted the importance of descriptors such as molecular weight, total energy, electrophilicity index, molar refractivity, and logP. nih.gov The electrophilicity index was found to be particularly significant for activity against Gram-positive bacteria, suggesting the dominance of electrostatic interactions. nih.gov Conversely, molar refractivity and logP were crucial for activity against Gram-negative bacteria, indicating the importance of steric and hydrophobic interactions. nih.gov

Another QSAR study on a series of three-substituted benzamide derivatives as FtsZ inhibitors led to the development of a five-featured pharmacophore model. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The statistical significance of the resulting 3D-QSAR model was high, with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov

Commonly employed statistical methods in QSAR for benzamide derivatives include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms. These methods are used to generate a mathematical equation that links the calculated descriptors to the observed biological activity. The predictive power of these models is rigorously validated using both internal and external validation techniques.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzamide Derivatives

Descriptor ClassSpecific DescriptorSignificance in Benzamide QSARReference
Constitutional Molecular WeightContributes to antimicrobial activity. nih.gov nih.gov
Electronic Total EnergyA significant contributor to antimicrobial activity. nih.gov nih.gov
Electrophilicity IndexIndicates the dominance of electrostatic interactions in anti-Gram-positive activity. nih.gov nih.gov
HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.eduresearchgate.net ucsb.eduresearchgate.net
Physicochemical Molar RefractivityShows the importance of steric interactions in anti-Gram-negative activity. nih.gov nih.gov
logP (Octanol-Water Partition Coefficient)Indicates the role of hydrophobic interactions in anti-Gram-negative activity. nih.gov nih.gov
Topological Pharmacophore Features (H-bond acceptor/donor, hydrophobic, aromatic rings)Crucial for inhibitory activity against specific targets like FtsZ. nih.gov nih.gov

In Silico Screening and Virtual Ligand Design Principles

In silico screening and virtual ligand design are powerful computational strategies that enable the identification and optimization of lead compounds from large chemical libraries. researchgate.net These approaches are particularly valuable for designing novel benzamide derivatives with desired biological activities. The process typically involves a combination of techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations. nih.gov

Pharmacophore modeling is a key initial step in virtual ligand design. youtube.com A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netacs.org For benzamide derivatives, pharmacophore models have been successfully developed to guide the search for new inhibitors of various enzymes. For instance, a study on benzamide derivatives as glucokinase activators generated a pharmacophore hypothesis with essential features for activity. nih.gov Similarly, a five-featured pharmacophore model was developed for benzamide analogues targeting the FtsZ protein. nih.gov

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds, such as the ZINC database or the Enamine REAL library, to identify molecules that match the pharmacophoric features. nih.govacs.org This ligand-based virtual screening approach is an efficient way to narrow down a vast chemical space to a manageable number of potential hits.

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, is another powerful approach. Molecular docking is a key technique in this context, predicting the preferred orientation and binding affinity of a ligand when bound to a target protein. researchgate.net In studies of N-phenylbenzamide derivatives as potential protein kinase inhibitors, molecular docking was used to evaluate their binding modes and scores against a panel of kinase receptors. nih.gov Docking studies on N-heteroaryl substituted benzamide derivatives as glucokinase activators revealed that the amide group is crucial for hydrogen bonding interactions with key residues in the active site. researchgate.net

Following virtual screening and docking, promising candidates are often subjected to molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.com For benzamide derivatives identified as potential ROCK1 inhibitors, MD simulations were used to confirm the stability of the compounds within the binding pocket. tandfonline.com

The principles of virtual ligand design also encompass the optimization of lead compounds by making targeted chemical modifications. Based on the insights gained from QSAR, pharmacophore modeling, and docking studies, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, understanding that an electropositive group around a specific part of the N-phenylbenzamide scaffold enhances anti-Gram-positive activity can guide the synthesis of more effective antimicrobial agents. nih.gov

Table 2: In Silico Techniques for Virtual Ligand Design of Benzamide Derivatives

TechniquePrincipleApplication for Benzamide DerivativesReference
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity.Development of pharmacophore models for glucokinase activators and FtsZ inhibitors to guide virtual screening. nih.govnih.gov nih.govnih.gov
Virtual Screening Rapidly screens large chemical libraries to identify potential hits.Screening of ZINC database and other libraries for novel benzamide-based inhibitors. nih.gov nih.gov
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target.Evaluation of binding affinities of N-phenylbenzamide derivatives against protein kinases and glucokinase. researchgate.netnih.gov researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in a ligand-protein complex over time to assess stability.Confirmation of the stability of benzamide-based ROCK1 inhibitors in the binding pocket. tandfonline.com tandfonline.com

Biological Activity and Mechanistic in Vitro Studies of N 4 Acetylphenyl 4 Bromobenzamide

Modulation of Specific Biological Targets

The therapeutic potential of a chemical compound is intimately linked to its ability to interact with and modulate the function of specific biological macromolecules. This section delves into the in vitro studies that have elucidated the activity of N-(4-Acetylphenyl)-4-bromobenzamide and related structures on several key biological targets, including sigma receptors, histone deacetylases, dipeptidyl peptidase-IV, glucokinase, and carbonic anhydrase.

Sigma Receptor Protein Ligand Activity (Sigma-1 and Sigma-2 Receptors)

Sigma receptors, initially misidentified as opioid receptors, are now recognized as distinct protein entities with two main subtypes, sigma-1 (S1R) and sigma-2 (S2R). nih.gov These receptors are involved in a variety of cellular functions and have been identified as potential therapeutic targets for a range of neurological and psychiatric disorders. nih.govunict.it The sigma-1 receptor, a chaperone protein primarily located in the endoplasmic reticulum, plays a role in regulating calcium signaling and cellular stress responses. nih.govmdpi.com

Derivatives of N-phenylbenzamide have been investigated for their affinity to sigma receptors. For instance, the radiolabeled compound [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated high affinity for both sigma-1 and sigma-2 receptors in MCF-7 breast cancer cells. nih.gov Competitive binding studies with known sigma ligands like haloperidol (B65202) and DTG revealed high-affinity binding, indicating the presence of sigma receptors in these cells. nih.gov This suggests that the benzamide (B126) scaffold, a core component of this compound, is a viable pharmacophore for targeting sigma receptors. The interaction of ligands with these receptors can influence neuronal hyperexcitability and excitotoxicity, highlighting their potential in modulating neurological pathways. unict.it

Table 1: Sigma Receptor Binding Affinity of a Related Benzamide Derivative

Compound Cell Line Ligand Ki (nM) Reference
[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide MCF-7 Haloperidol 4.6 nih.gov
[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide MCF-7 DTG 56 nih.gov

Histone Deacetylase (HDAC) Enzyme Inhibition Mechanisms (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govnih.gov This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. nih.gov Aberrant HDAC activity is implicated in various diseases, including cancer, making them attractive targets for drug development. nih.gov

HDACs are categorized into four classes, with Class I (HDAC1, 2, 3, 8), Class II (IIa and IIb), and Class IV being zinc-dependent metalloenzymes. nih.govresearchgate.net The inhibition of these enzymes can lead to the accumulation of acetylated proteins, which can in turn affect a wide range of cellular processes, including cell cycle progression and apoptosis. nih.gov For example, HDAC inhibitors can enhance the stability and transcriptional activity of tumor suppressor proteins like RUNX3. nih.gov

While direct studies on this compound as an HDAC inhibitor are not prevalent in the provided search results, the benzamide moiety is a common feature in known HDAC inhibitors. For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. researchgate.net The general mechanism of action for many HDAC inhibitors involves chelation of the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. nih.gov The structural features of this compound, particularly the amide linkage and aromatic rings, provide a framework that could potentially be optimized for interaction with the active site of various HDAC isoforms.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Modulation

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. It is responsible for the rapid inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are released after a meal and stimulate insulin (B600854) secretion. nih.gov By inhibiting DPP-IV, the action of incretins is prolonged, leading to enhanced insulin release and better glycemic control. nih.gov This makes DPP-IV a significant target for the management of type 2 diabetes. nih.gov

Research has explored various N-substituted aminobenzamide derivatives as potential DPP-IV inhibitors. nih.gov These studies highlight the importance of the benzamide scaffold in designing molecules that can effectively interact with the DPP-IV enzyme. DPP-IV inhibitors can also exert cardioprotective effects by modulating macrophage activity and promoting an anti-inflammatory environment. nih.gov

Glucokinase Activation Pathways

Glucokinase (GK) acts as a glucose sensor in the body, primarily in the liver and pancreas, and plays a pivotal role in regulating glucose homeostasis. researchgate.net It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a key step in both glycogen (B147801) synthesis and glucose-sensitive insulin release. researchgate.net Allosteric activators of glucokinase are of significant interest as potential treatments for type 2 diabetes because they can lower blood glucose levels through their actions in multiple organs. nih.gov

The discovery of potent glucokinase activators has often involved the optimization of screening hits containing acetamide (B32628) and related structures. nih.gov For example, the development of (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide (PSN-GK1) from a weakly active initial compound demonstrates the potential of this chemical space for identifying effective GK activators. nih.gov The N-(4-Acetylphenyl) group in the title compound shares structural similarities with moieties found in known glucokinase activators, suggesting a potential, though yet unexplored, role in this pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govresearchgate.net Human carbonic anhydrases (hCAs) belong to the α-class and contain a zinc ion at their active site. nih.gov

Studies have shown that various benzamide derivatives can act as inhibitors of carbonic anhydrase. For instance, a synthesized iminothiazoline analogue containing a 4-bromobenzamide (B181206) moiety, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, exhibited excellent in vitro inhibition of carbonic anhydrase, with a notable IC50 value. nih.govresearchgate.net This indicates that the 4-bromobenzamide structure can effectively interact with the active site of carbonic anhydrase isoforms. Further research has demonstrated that N-((4-sulfamoylphenyl)carbamothioyl) amides can be potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, and hCA VII. mdpi.com

Table 2: In Vitro Carbonic Anhydrase Inhibition by a Related Benzamide Derivative

Compound Enzyme IC50 (µM) Reference
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide Carbonic Anhydrase 0.147 ± 0.03 nih.govresearchgate.net

In Vitro Cellular Antiproliferative and Cytostatic Investigations

The ability of a compound to inhibit cell growth and proliferation is a cornerstone of anticancer drug discovery. In vitro studies using various cancer cell lines are essential for the initial assessment of a compound's potential as an antiproliferative agent.

While direct antiproliferative data for this compound was not found in the search results, numerous studies have highlighted the anticancer properties of structurally related compounds. For example, the nicotinamide (B372718) analogue (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) has been shown to inhibit the proliferation of HepG2 and MCF-7 cancer cell lines. nih.gov This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov

Similarly, acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activities. mdpi.com These compounds have been shown to inhibit topoisomerase IIα, a key enzyme involved in DNA replication and repair, which is a common mechanism of action for many anticancer drugs. mdpi.com Furthermore, N4,N4-dimethylated thiosemicarbazone derivatives have demonstrated antiproliferative activity against leukemia cell lines. nih.gov

These findings collectively suggest that the benzamide scaffold, particularly when functionalized with groups like a bromo-substituent, is a promising framework for the development of novel antiproliferative agents. The specific antiproliferative and cytostatic effects of this compound itself warrant direct investigation to determine its potential in this therapeutic area.

Table 3: Antiproliferative Activity of a Related Benzamide Derivative

Compound Cell Line Activity Measurement Reference
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) HepG2 VEGFR-2 Inhibition IC50 = 0.320 ± 0.012 µM nih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, T47D, DU-145, K562, A549)

While direct studies on the antiproliferative effects of this compound against the specific cancer cell lines MCF-7, T47D, DU-145, and K562 are not extensively available in the current body of scientific literature, research on closely related benzamide and N-phenylbenzamide derivatives has shown notable activity against various cancer cell lines, including the A549 lung cancer cell line.

For instance, a study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated its ability to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. waocp.org This suggests that the broader structural class to which this compound belongs has potential as a source of antiproliferative agents. The study also highlighted the compound's effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial in tumor angiogenesis, showing an IC50 of 76.3 µg/mL. waocp.org

Furthermore, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov Specifically, derivatives 4e and 4f showed good activity against tested cancer cell lines with IC50 values ranging from 7.5 to 11.1 μM. nih.gov Another study on a 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), which shares the 4-bromophenyl moiety, exhibited selective cytotoxicity against HeLa cervical cancer cells with an IC50 of 65.58 ± 8.40 μM. nih.gov

The anti-cancer potential of heterocyclic compounds like 4-thiazolidinone-based derivatives has also been explored, with some compounds showing efficacy against epithelial lung carcinoma (A549) and neuroblastoma (SH-SY5Y) cell lines at concentrations between 10 and 100 µM. nih.gov

Table 1: Antiproliferative Activity of Related Benzamide Derivatives

Compound/Derivative Cell Line IC50 Value Source
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide A549 (Lung Cancer) 45.5 µg/mL waocp.org
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide HUVECs 76.3 µg/mL waocp.org
Imidazole-based N-phenylbenzamide (4e, 4f) Various Cancer Cells 7.5 - 11.1 μM nih.gov

Mechanistic Pathways of Cell Growth Modulation

The mechanisms through which benzamide derivatives exert their anticancer effects are varied. Studies on N-substituted benzamides have pointed towards the induction of apoptosis as a key mechanism. For example, the lead compound declopramide (B1670142) was found to induce the release of cytochrome c into the cytosol and activate caspase-9 in both mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.gov This process was inhibited by the overexpression of Bcl-2, a protein that regulates cell death. nih.gov Furthermore, declopramide induced a G2/M cell cycle block, which occurred even in the presence of caspase inhibitors and was independent of p53 activation. nih.gov

In the case of the 5-aminopyrazole derivative BC-7, its cytotoxic effects on HeLa cells were also mediated by apoptosis through a mitochondrial- and caspase-dependent pathway. nih.gov This was likely preceded by cell cycle arrest in the early M phase and the onset of mitotic catastrophe. nih.gov

Computational studies on imidazole-based N-phenylbenzamide derivatives suggest that their anticancer activity may be linked to their affinity for target receptor proteins like ABL1 kinase. nih.gov Molecular dynamic simulations indicated that active derivatives form stable complexes with this protein, potentially disrupting its function and downstream signaling pathways involved in cell growth and proliferation. nih.gov

Investigation of Anti-Inflammatory Effects and Associated Molecular Pathways

The anti-inflammatory potential of this compound and its analogs is an area of active investigation, with research focusing on key inflammatory mediators and enzymes.

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in inflammation and the immune response. nih.gov Dysregulated production of IL-6 is implicated in various inflammatory diseases. nih.gov While direct data on this compound is limited, related compounds have shown effects on cytokine production. For instance, nicotinamide, a vitamin B3 derivative that shares a core amide structure, has been shown to be a potent inhibitor of several proinflammatory cytokines, including IL-1β, IL-6, IL-8, and TNFα, in in vitro models of endotoxemia. nih.gov This inhibition was dose-dependent and suggested a broad immunomodulatory effect. nih.gov Some anti-inflammatory drugs have also been shown to inhibit IL-6 bioactivity at higher concentrations, providing a potential mechanism for their immunosuppressive effects. nih.gov

Prostaglandin E2 (PGE2) is a key lipid mediator in inflammation and is synthesized through the cyclooxygenase (COX) pathway. nih.gov The ability to modulate PGE2 production is a hallmark of many anti-inflammatory drugs. Research on novel N-phenylcarbamothioylbenzamides has demonstrated significant inhibitory properties on PGE2 synthesis. nih.govnih.gov In a study, compounds 1e and 1h showed potent anti-inflammatory activity, which was correlated with their ability to significantly reduce PGE2 levels, with compound 1e showing effects equipotent to the reference drug indomethacin (B1671933). nih.govnih.gov Similarly, a series of N-acylated and N-alkylated 2-aminobenzothiazoles were found to suppress cytokine-stimulated PGE2 generation, with some derivatives exhibiting in vivo anti-inflammatory activity greater than indomethacin. nih.gov

Table 2: PGE2 Inhibition by Related Benzamide Derivatives

Compound/Derivative PGE2 Level Comparison Source
N-phenylcarbamothioylbenzamide (1e) 68.32 pg/mL Equipotent to indomethacin (96.13 pg/mL) nih.govnih.gov

The enzyme cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory drugs as it is primarily induced during inflammation and is responsible for the increased production of prostaglandins (B1171923) at inflammatory sites. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfda.gov

The structure-activity relationship of various diarylheterocycles, a class that can include benzamide derivatives, has been extensively studied for COX-2 inhibition. nih.gov The presence of a sulfone or sulphonamide group on a phenyl ring is often a key determinant of COX-2 selectivity. mdpi.com While specific data for this compound is not available, the general principle of designing selective COX-2 inhibitors often involves modifying the substituents on the phenyl rings of a core scaffold to achieve optimal interaction with the active site of the COX-2 enzyme. nih.gov

Antimycobacterial and Antibacterial Potentials of Related Benzamide Derivatives

The benzamide scaffold is a recurring motif in compounds with a wide range of antimicrobial activities.

Recent studies have highlighted the synthesis and evaluation of various N-benzamide derivatives for their antibacterial properties. nanobioletters.com For example, a series of 12 benzamide compounds were tested, with some showing excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com Specifically, compound 5a had MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Other N-phenylbenzamide derivatives have also been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com

In the context of antimycobacterial activity, N-alkyl nitrobenzamides have emerged as promising candidates. ucp.ptdoaj.org These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. ucp.ptdoaj.org Certain 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity exhibited potent activities with MIC values as low as 16 ng/mL. ucp.ptdoaj.org

Table 3: Antimicrobial Activity of Related Benzamide Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Source(s)
N-Benzamides (e.g., 5a) B. subtilis, E. coli MIC values of 6.25 and 3.12 µg/mL, respectively. nanobioletters.com
N-phenylbenzamides S. aureus, E. coli, C. albicans Showed inhibitory activity against Gram-positive and Gram-negative bacteria, and fungi. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of Benzamide Derivatives

Correlating Structural Modifications of the Benzamide (B126) Scaffold with Biological Outcomes

The biological activity of benzamide derivatives can be profoundly influenced by even minor structural alterations. The core benzamide structure consists of a phenyl ring connected to an amide group, and modifications to either part of the molecule can lead to significant changes in efficacy and target specificity.

Research into benzamide derivatives as inhibitors of enzymes like histone deacetylases (HDAC), poly(ADP-ribose) polymerase-1 (PARP-1), and acetylcholinesterase (AChE) has generated substantial SAR data. nih.govsemanticscholar.orgsigmaaldrich.com For instance, in a series of N-substituted benzamide derivatives designed as HDAC inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for anti-proliferative activity against cancer cell lines. nih.gov Similarly, studies on benzamides targeting the bacterial cell division protein FtsZ revealed that modifications to the linker and benzodioxane scaffold had significant effects on antimicrobial activity, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the context of glucokinase activators for diabetes treatment, computational studies on 43 benzamide derivatives identified key structural features necessary for activity. The alignment of these compounds on a common scaffold highlighted the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions for effective binding and activation. researchgate.net Likewise, for benzamide analogs acting as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have mapped out the steric and electronic requirements for optimal receptor interaction. nih.govnih.gov

The orientation of the central amide bond is also crucial. Studies have shown that inverting the amide group to create anilide derivatives can lead to a complete loss of activity, demonstrating the importance of the specific hydrogen bonding and conformational geometry provided by the benzamide linkage. mdpi.com Furthermore, the introduction of different substituents can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects membrane permeability and target engagement. For example, in a study on chalcone (B49325) derivatives prepared from N-(4-acetyl-phenyl)-4-substituted-benzamide, the presence of a methoxy (B1213986) group was found to be important for enhancing antitubercular activity. semanticscholar.org

These findings underscore a consistent theme: the biological profile of a benzamide derivative is a direct consequence of the interplay between its various structural components. Systematic modification and biological testing are essential to deconvolute these relationships and guide the design of improved therapeutic agents.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzamide derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets. These typically include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings capable of π-π stacking interactions.

The central amide linkage (-CONH-) is a cornerstone of the benzamide pharmacophore. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual functionality allows for critical hydrogen bonding interactions within the binding sites of many enzymes and receptors, anchoring the molecule in a specific orientation. For example, in PARP-1 inhibitors, this amide group often forms key hydrogen bonds with amino acid residues like Gly863 and Ser904 in the enzyme's catalytic pocket. sigmaaldrich.com

The aromatic rings of the benzamide scaffold are also vital. They contribute to binding through hydrophobic interactions and can engage in π-π stacking with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine in the target's binding site. In the case of mGluR5 negative allosteric modulators, π-π stacking with a tryptophan residue (Trp945) is a key stabilizing interaction. nih.gov

Computational studies, such as those on benzamide-based glucokinase activators, have helped to build detailed pharmacophore models. One such model, ADRR_1, identified an aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor as essential features for activity. researchgate.net Similarly, for benzamide derivatives targeting the bacterial protein FtsZ, computational analysis helped to decipher the structural features necessary for broad-spectrum activity, highlighting the specific arrangement of functional groups required to inhibit the protein in different bacterial species. researchgate.net

The specific nature and placement of substituents on the aromatic rings define additional pharmacophoric points that fine-tune the molecule's affinity and selectivity. These substituents can introduce new hydrogen bonding opportunities, alter the electronic nature of the aromatic ring, or provide additional hydrophobic contacts.

Rational Design Principles for Novel N-(4-Acetylphenyl)-4-bromobenzamide Analogs

Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance biological activity. The bromine atom on the benzamide ring of the title compound is a key feature. Halogens can increase lipophilicity, which may improve cell membrane permeability. Furthermore, they can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site, thereby enhancing binding affinity.

In the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, halogenated compounds showed significant activity, indicating a potentially favorable role for such substitutions. Studies on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) also demonstrated that halogen substitutions on the benzamide phenyl ring significantly influence activity. For instance, a 3-fluorophenyl analog was found to be a potent inhibitor, while a pentafluorophenyl analog was considerably weaker, highlighting the nuanced effects of halogen placement and number. sigmaaldrich.com

In a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the presence of the 4-bromophenyl moiety was integral to the design of compounds with antimicrobial and anticancer activities. Similarly, research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed that replacing a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to modulate the compound's properties, which proved beneficial for the activity of some analogs. This suggests that the 4-bromo substituent in this compound is likely a critical contributor to its biological profile, and its replacement with other halogens (F, Cl, I) or pseudo-halogens (CN, CF3) would be a primary step in analog design to probe selectivity and potency.

Table 1: Effect of Phenyl Ring Substituents on ZAC Inhibition for N-(thiazol-2-yl)-benzamide Analogs sigmaaldrich.com
CompoundSubstituent on Benzamide Phenyl RingInhibition of ZAC at 10 µM (%)
Analog 13-Fluorophenyl~100%
Analog 22,3,4,5,6-PentafluorophenylSignificantly Weaker Inhibition
Analog 33,4,5-TrimethoxyphenylWeak Activity
Analog 44-N,N-diallylsulfamoylInactive

The N-(4-acetylphenyl) portion of the molecule offers multiple avenues for modification to improve receptor binding and enzyme inhibition. The acetyl group (–COCH₃) is a key feature, with the carbonyl oxygen acting as a potential hydrogen bond acceptor.

Modifying this group is a logical step in analog design. For example, the ketone could be reduced to a secondary alcohol, introducing a hydrogen bond donor and changing the local stereochemistry. Alternatively, the methyl group of the acetyl moiety could be extended (e.g., to an ethyl or propyl group) to probe for additional hydrophobic pockets in the binding site. A study on the synthesis of chalcones started with N-(4-acetyl-phenyl)-benzamide, demonstrating that the acetyl group can serve as a chemical handle for further reactions to create more complex structures. semanticscholar.org

In the design of SARS-CoV protease inhibitors, it was found that while some flexibility is tolerated, excessive steric bulk can be detrimental. For example, replacing a phenyl group with a larger diphenylmethane (B89790) derivative resulted in no inhibition, likely due to spatial limitations at the binding site. mdpi.com Conversely, in a series of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides, it was concluded that less steric hindrance on the aniline (B41778) ring led to an increase in larvicidal activity, presumably by allowing for better binding to the target receptor.

Design of Benzamide-Based Hybrid Molecules and Scaffold Diversification

To explore new chemical space and develop compounds with novel or improved biological activities, medicinal chemists often employ strategies of creating hybrid molecules or diversifying the core scaffold. These approaches have been successfully applied to the benzamide framework.

Hybridization involves combining the benzamide scaffold with other known pharmacophores to create a single molecule that may act on multiple targets or exhibit synergistic effects. For example, hybrid benzamide-peptide molecules have been designed as histone deacetylase (HDAC) inhibitors, where the benzamide moiety serves as the zinc-binding group and the peptide portion interacts with the outer surface of the enzyme, leading to potent and, in some cases, selective inhibition. semanticscholar.org Similarly, combining benzamide and benzenesulfonamide (B165840) pharmacophores has yielded potent dual inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov Other hybridization strategies have involved linking benzamides to various heterocyclic systems like benzimidazoles, triazoles, or oxadiazoles (B1248032) to generate molecules with enhanced antifungal or anticancer properties.

Scaffold diversification, or scaffold hopping, involves making more significant changes to the core structure while retaining key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties. For benzamide derivatives, this has included inverting the central amide bond to create anilides or rigidifying the structure through cyclization. In the development of SARS-CoV protease inhibitors, it was found that while benzamides were active, their corresponding anilide isomers were not. mdpi.com However, rigidifying the structure by creating isoindoline (B1297411) analogs, which removed the amide group but maintained a similar spatial arrangement of key features, proved to be a highly successful diversification strategy, yielding a promising new scaffold for further optimization. mdpi.com Another approach involves modifying the benzamide core itself, such as in the development of FtsZ inhibitors where the benzodioxane scaffold of a lead compound was altered to a benzoxathiane to improve activity. researchgate.net These strategies demonstrate that moving beyond simple substitution to hybridization and scaffold diversification can be a powerful tool in the rational design of new benzamide-based therapeutic agents.

Future Research Trajectories for N 4 Acetylphenyl 4 Bromobenzamide

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of N-(4-Acetylphenyl)-4-bromobenzamide typically involves the acylation of 4-aminoacetophenone with 4-bromobenzoyl chloride. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. A key objective is to move beyond traditional methods that may involve harsh reagents and multiple steps, towards greener chemistry principles.

Prospective research directions include:

  • One-Pot Synthesis: Developing a one-pot reaction, similar to methods used for other complex amides, could significantly improve efficiency. researchgate.net This approach minimizes waste by reducing the number of intermediate purification steps, saving time and resources.
  • Catalytic Innovations: Exploration of novel catalysts, such as biocatalysts or magnetic nanoparticles, could lead to milder reaction conditions and higher yields. These catalysts can offer high selectivity and are often reusable, lowering the overall environmental impact.
  • Alternative Acylation Methods: Investigating iodine-mediated oxidative acylation of thioacids with amines presents a promising alternative. organic-chemistry.org This method has been shown to be effective for a range of substrates under mild conditions, offering high yields without significant racemization for chiral molecules. organic-chemistry.org
  • Green Solvents: The replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical area of focus. Research into the solubility and reactivity of this compound's precursors in these solvents is a necessary first step.
  • Exploration of Novel Biological Pathways and Therapeutic Applications beyond Current Findings

    Given that the biological profile of this compound is not widely established, a primary future direction is broad-spectrum biological screening. The structural components of the molecule—a bromobenzamide head and an acetylphenyl tail—are found in various bioactive compounds, suggesting several plausible, yet unexplored, therapeutic avenues.

    Future research should aim to:

  • Identify Novel Anticancer Targets: Structurally related benzamide (B126) derivatives have shown potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization, both of which are validated targets in cancer therapy. Future studies could investigate whether this compound exhibits similar inhibitory activities. nih.gov
  • Explore Kinase Inhibition: Many kinase inhibitors incorporate the benzamide scaffold. Investigating the activity of this compound against a panel of protein kinases, such as receptor tyrosine kinases (e.g., EGFR, KDR), could reveal potential applications in oncology. nih.gov
  • Investigate Antimicrobial and Antioxidant Potential: Other heterocyclic compounds based on an N-(4-acetylphenyl) moiety have demonstrated antibacterial and antioxidant properties. uea.ac.uk Screening against various bacterial and fungal strains, as well as assessing its ability to scavenge free radicals, could open up new therapeutic possibilities. uea.ac.ukmdpi.com
  • Probe Neurological Pathways: Amide and sulfonamide derivatives are also being explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Evaluating the inhibitory potential of this compound against these cholinesterases could be a fruitful area of research. nih.gov
  • Hedgehog Signaling Pathway Inhibition: Derivatives of 4-(2-pyrimidinylamino)benzamide have been identified as potent inhibitors of the Hedgehog signaling pathway, a crucial target in some cancers. researchgate.net This suggests another potential pathway to investigate for this compound. researchgate.net
  • Advanced Computational Approaches for Predictive Modeling and Lead Optimization

    Computational chemistry offers powerful tools to accelerate the discovery process and optimize the properties of lead compounds like this compound before committing to extensive laboratory synthesis. frontiersin.org Integrating these in silico methods is essential for a modern drug discovery campaign.

    Future computational research should focus on:

  • Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active sites of various potential biological targets, such as PARP-1, tubulin, or different protein kinases. nih.govnih.govsdu.dk These simulations can help prioritize which biological pathways to explore experimentally.
  • Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity is identified, a QSAR study can be initiated. nih.govnih.gov This involves synthesizing a focused library of analogues of this compound and correlating their structural modifications with changes in biological activity. The resulting models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov
  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, assessing the stability of the interaction over time and revealing key stabilizing forces.
  • ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound. This early-stage assessment helps to identify potential liabilities and guide modifications to improve its drug-like properties. sdu.dk
  • Integration of Multidisciplinary Research for Comprehensive Compound Understanding and Translational Potential

    Realizing the full therapeutic potential of this compound requires a synergistic, multidisciplinary approach. The isolated efforts of chemists, biologists, and computational scientists are insufficient for the complex task of translating a chemical compound into a clinical candidate. A cohesive strategy is necessary to bridge the gap from laboratory discovery to therapeutic application.

    A future integrated research framework would involve:

  • Chemistry-Biology Interface: Synthetic chemists would design and produce novel analogues based on computational predictions. These compounds would then be passed to pharmacologists and biologists for systematic screening and detailed mechanism-of-action studies. The feedback from these biological assays would, in turn, inform the next cycle of chemical design and synthesis. frontiersin.org
  • Computational and Structural Biology Synergy: Computational predictions from molecular docking and QSAR studies would guide experimental efforts. nih.gov Concurrently, structural biologists would work to solve the crystal structure of this compound or its potent analogues in complex with their identified biological targets. This experimental structure provides crucial validation for the computational models and offers a definitive view of the binding interactions, enabling highly rational drug design.
  • Translational Medicine Integration: As a lead compound is optimized for potency and selectivity, researchers in toxicology and pharmacology would conduct more advanced in vivo studies in relevant disease models. This stage assesses the compound's efficacy, safety profile, and pharmacokinetics, providing the critical data needed to determine its potential for clinical development.
  • By fostering collaboration among these diverse fields, the scientific community can comprehensively evaluate and potentially develop this compound into a valuable therapeutic agent.

    Q & A

    Q. What synthetic routes are recommended for N-(4-Acetylphenyl)-4-bromobenzamide, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-acetylaniline via amidation. Key steps include:
    • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate the acyl chloride or active ester intermediate.
    • Amide bond formation : React the activated acid with 4-acetylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (25–60°C) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Q. How can spectroscopic techniques confirm the structure of this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Identify acetyl (-COCH₃) protons at δ ~2.6 ppm (singlet) and aromatic protons (δ 7.2–8.1 ppm). Bromine’s electronegativity deshields adjacent carbons in ¹³C NMR (C-Br at ~125–130 ppm) .
    • IR Spectroscopy : Detect amide C=O stretch at ~1650–1680 cm⁻¹ and acetyl C=O at ~1700 cm⁻¹ .
    • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 332 (C₁₅H₁₂BrNO₂). Fragmentation patterns should include loss of Br (79.9 Da) and acetyl groups .

    Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

    • Methodological Answer :
    • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
    • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : Employ SHELXL for structure solution and refinement. Key parameters: anisotropic displacement for non-H atoms, hydrogen atoms placed geometrically. Validate using R-factor (<5%) and residual electron density maps .

    Advanced Research Questions

    Q. How can catalytic systems like Cp*Co(III)/MPAA modify the bromobenzamide moiety in enantioselective reactions?

    • Methodological Answer :
    • Catalytic Framework : Use Cp*Co(III) complexes with chiral MPAA ligands to direct C-H functionalization. For example, enantioselective amidation at the benzamide’s ortho position.
    • Conditions : Optimize in DCE at 40°C with AgSbF₆ as an additive. Monitor enantiomeric excess (ee) via chiral HPLC .
    • Mechanistic Insight : The bromine atom acts as a directing group, enabling regioselective activation of C-H bonds. MPAA ligands induce asymmetry via hydrogen-bonding interactions .

    Q. What strategies address discrepancies in pharmacological activity data for bromobenzamide derivatives in neuropharmacological studies?

    • Methodological Answer :
    • Data Validation : Replicate assays (e.g., dopamine D3 receptor binding) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., SB-277011A).
    • In Vivo/In Vitro Correlation : Compare receptor binding affinity (IC₅₀) with behavioral outcomes (e.g., locomotor activity in rodent models). Address pharmacokinetic variability via plasma protein binding assays .
    • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. Use meta-analysis to reconcile conflicting results across studies .

    Q. How do electronic effects of substituents (e.g., acetyl, bromo) influence the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer :
    • Suzuki-Miyaura Coupling : The bromine atom facilitates Pd-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/H₂O (3:1) at 80°C.
    • Electronic Effects : The acetyl group (-COCH₃) is electron-withdrawing, reducing electron density at the benzene ring and slowing oxidative addition of Pd(0). Use bulky ligands (e.g., SPhos) to enhance reactivity .
    • DFT Calculations : Model charge distribution using Gaussian09 (B3LYP/6-31G*). Correlate Hammett σ values with reaction rates to predict substituent effects .

    Data Contradiction Analysis

    • Example : Conflicting crystallographic bond lengths (C-Br) in related compounds.
      • Resolution : Compare data with high-resolution structures (e.g., CSD entries). Adjust refinement parameters in SHELXL (e.g., extinction correction, thermal motion modeling) .
    • Example : Variability in pharmacological IC₅₀ values.
      • Resolution : Standardize assay protocols (e.g., radioligand concentration, incubation time). Validate using orthogonal methods (e.g., functional cAMP assays) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.